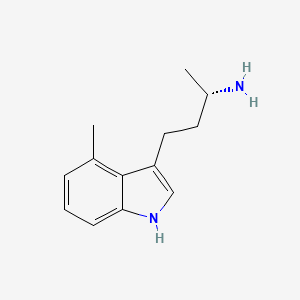
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine is a chiral compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 4-position and an amine group at the 2-position of the butane chain. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylindole.
Alkylation: The 4-methylindole undergoes alkylation with a suitable butane derivative to introduce the butane chain.
Chiral Resolution: The resulting product is subjected to chiral resolution to obtain the (2S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Large-Scale Alkylation: Utilizing large-scale reactors for the alkylation step to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to efficiently separate the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring or the amine group.
Reduction: Reduction reactions may target the indole ring or the butane chain.
Substitution: Substitution reactions can occur at the methyl group or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products:
Oxidation Products: Oxidation may yield compounds with hydroxyl or carbonyl groups.
Reduction Products: Reduction can produce compounds with reduced indole rings or amine groups.
Substitution Products: Substitution reactions result in derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparación Con Compuestos Similares
(2S)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine vs. (2R)-4-(4-Methyl-1H-indol-3-yl)butan-2-amine: The (2S)-enantiomer may exhibit different biological activities compared to the (2R)-enantiomer.
This compound vs. 4-(4-Methyl-1H-indol-3-yl)butan-2-amine: The presence of the chiral center in the (2S)-enantiomer can lead to unique interactions with biological targets.
Uniqueness: The unique structural features of this compound, particularly its chiral center and indole ring, contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
(2S)-4-(4-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-9-4-3-5-12-13(9)11(8-15-12)7-6-10(2)14/h3-5,8,10,15H,6-7,14H2,1-2H3/t10-/m0/s1 |
Clave InChI |
COHFDVMBGGWFFR-JTQLQIEISA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)NC=C2CC[C@H](C)N |
SMILES canónico |
CC1=C2C(=CC=C1)NC=C2CCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


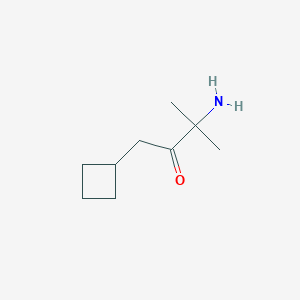
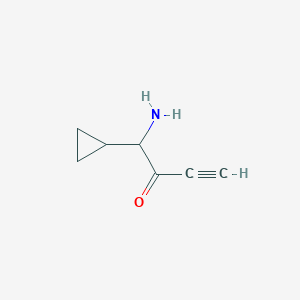


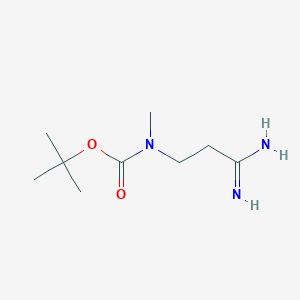
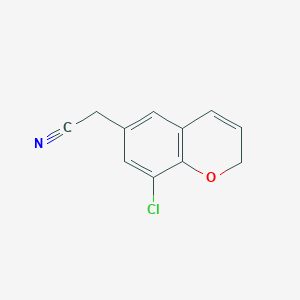
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)

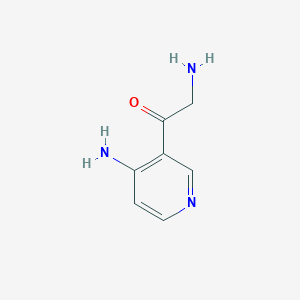
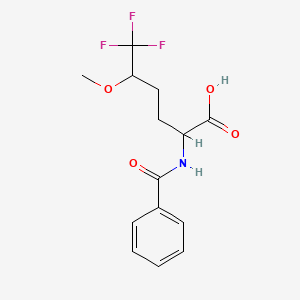
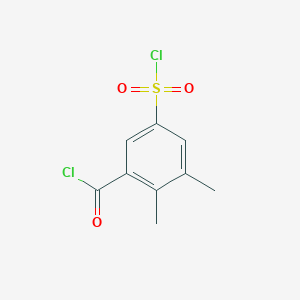

![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
